Fmoc-3,4-dihydroxy-L-phenylalanine
Overview
Description
Fmoc-3,4-dihydroxy-L-phenylalanine: is an organic compound with the chemical formula C24H21NO6. It is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Mechanism of Action
Fmoc-3,4-dihydroxy-L-phenylalanine, also known as L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-, is a synthetic derivative of L-DOPA, a naturally occurring amino acid .
Target of Action
The primary target of this compound is the dopamine pathway . It acts as an intermediate in the biosynthesis of other catecholamines (norepinephrine, epinephrine) and melanin .
Mode of Action
This compound is synthesized by attaching a fluorenylmethoxycarbonyl (Fmoc) group to the amino group of DOPA, which results in increased solubility and stability . This compound is a precursor to dopamine and other catecholamines .
Biochemical Pathways
This compound is involved in the dopamine synthesis pathway . It is a product of tyrosine hydroxylase and acts as an immediate precursor of dopamine .
Pharmacokinetics
It is known that the compound has the ability to cross the blood-brain barrier .
Result of Action
The result of this compound’s action is the production of dopamine and other catecholamines . These neurotransmitters play crucial roles in various physiological functions, including mood regulation, reward, and motor control.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool place, away from fire sources and oxidizers . It is also sensitive to dust formation and should be handled with care to avoid contact with skin, eyes, and clothing .
Biochemical Analysis
Biochemical Properties
Fmoc-3,4-dihydroxy-L-phenylalanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is synthesized by attaching a fluorenylmethoxycarbonyl (Fmoc) group to the amino group of DOPA, which results in increased solubility and stability .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been studied for its potential use in tissue engineering and regenerative medicine, due to its ability to promote cell adhesion and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3,4-dihydroxy-L-phenylalanine typically involves the following steps:
Synthesis of 3,4-dihydroxy-L-phenylalanine: This is achieved through standard organic synthesis techniques.
Coupling with Fmoc Protecting Group: The 3,4-dihydroxy-L-phenylalanine is then reacted with the Fmoc protecting group under basic conditions to form this compound.
Deprotection: The final step involves the removal of the Fmoc group under acidic conditions to yield the desired compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-3,4-dihydroxy-L-phenylalanine can undergo oxidation reactions, typically forming quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted phenylalanine derivatives
Scientific Research Applications
Chemistry: Fmoc-3,4-dihydroxy-L-phenylalanine is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .
Medicine: this compound is used in the development of therapeutic peptides and proteins. It is also used in the study of diseases related to protein misfolding and aggregation .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a reagent in various chemical processes .
Comparison with Similar Compounds
Fmoc-phenylalanine: Similar in structure but lacks the hydroxyl groups on the phenyl ring.
Fmoc-tyrosine: Contains a hydroxyl group on the phenyl ring but differs in the position of the hydroxyl group.
Uniqueness: Fmoc-3,4-dihydroxy-L-phenylalanine is unique due to the presence of two hydroxyl groups on the phenyl ring, which can participate in additional hydrogen bonding and other interactions. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .
Properties
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c26-21-10-9-14(12-22(21)27)11-20(23(28)29)25-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,26-27H,11,13H2,(H,25,30)(H,28,29)/t20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJSCWCPASSJPI-FQEVSTJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137018-93-0 | |
Record name | (2S)-3-(3,4-dihydroxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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